molecular formula C17H18FN5 B8353161 4-[2-Amino-6-(cyclohexylamino)-4-pyrimidinyl]-2-fluorobenzonitrile

4-[2-Amino-6-(cyclohexylamino)-4-pyrimidinyl]-2-fluorobenzonitrile

Cat. No. B8353161
M. Wt: 311.36 g/mol
InChI Key: FJRBPEQRXIUQOM-UHFFFAOYSA-N
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Patent
US08697685B2

Procedure details

In a 25 mL sealable tube under nitrogen were combined 6-chloro-N4-cyclohexyl-2,4-pyrimidinediamine (0.75 g, 3.31 mmol) and (4-cyano-3-fluorophenyl)boronic acid (0.546 g, 3.31 mmol) followed by 1,4-dioxane (13.2 mL) and saturated aqueous NaHCO3 (3.3 mL). The resulting mixture was degassed with nitrogen for 5 minutes. Pd(Ph3P)4 (0.19 g, 0.165 mmol) was added, the vial was sealed, and the reaction mixture was stirred for 16 hours at 95° C. The reaction was cooled to room temperature, decanted, and concentrated. The resulting orange oil was partitioned between EtOAc and water. The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated. To the resulting yellow solid was added CH3CN (5 mL), and the mixture was sonicated. Filtration of the solid and washing with minimal CH3CN afforded the title compound (387 mg, 36%) as a light tan solid. LC-MS (ES) m/z=312 [M+H]+.
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.546 g
Type
reactant
Reaction Step Two
Quantity
3.3 mL
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
catalyst
Reaction Step Four
Quantity
13.2 mL
Type
solvent
Reaction Step Five
Yield
36%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([NH2:8])[N:5]=[C:4]([NH:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[CH:3]=1.[C:16]([C:18]1[CH:23]=[CH:22][C:21](B(O)O)=[CH:20][C:19]=1[F:27])#[N:17].C([O-])(O)=O.[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCOCC1>[NH2:8][C:6]1[N:7]=[C:2]([C:21]2[CH:22]=[CH:23][C:18]([C:16]#[N:17])=[C:19]([F:27])[CH:20]=2)[CH:3]=[C:4]([NH:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[N:5]=1 |f:2.3,^1:36,38,57,76|

Inputs

Step One
Name
Quantity
0.75 g
Type
reactant
Smiles
ClC1=CC(=NC(=N1)N)NC1CCCCC1
Step Two
Name
Quantity
0.546 g
Type
reactant
Smiles
C(#N)C1=C(C=C(C=C1)B(O)O)F
Step Three
Name
Quantity
3.3 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0.19 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Five
Name
Quantity
13.2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 16 hours at 95° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 25 mL sealable tube under nitrogen were combined
CUSTOM
Type
CUSTOM
Details
The resulting mixture was degassed with nitrogen for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the vial was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting orange oil was partitioned between EtOAc and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
To the resulting yellow solid was added CH3CN (5 mL)
CUSTOM
Type
CUSTOM
Details
the mixture was sonicated
FILTRATION
Type
FILTRATION
Details
Filtration of the solid
WASH
Type
WASH
Details
washing with minimal CH3CN

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)C1=CC(=C(C#N)C=C1)F)NC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 387 mg
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 37.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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